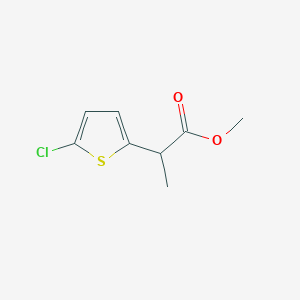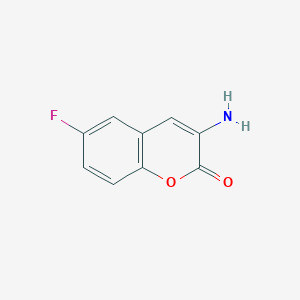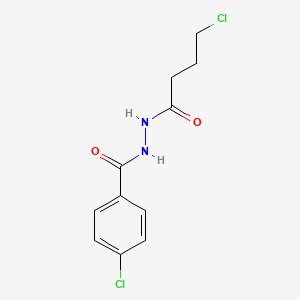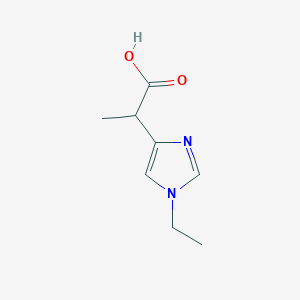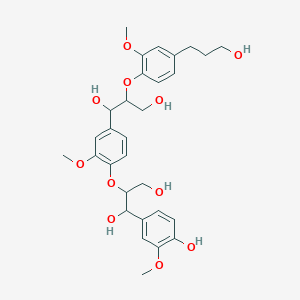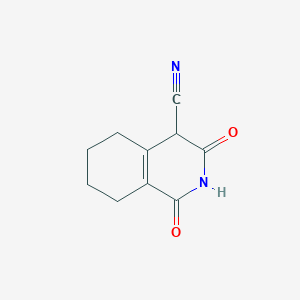
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine is an organic compound characterized by the presence of a cyclopropane ring substituted with a 2,4-difluorophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-difluorobenzylamine with a cyclopropanating agent under basic conditions. For example, the reaction can be carried out using diazomethane or a similar reagent to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve the use of nitrile oxidoreductase enzymes to reduce 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine, followed by cyclopropanation. This method is advantageous due to its high conversion rate and environmentally friendly process .
化学反応の分析
Types of Reactions
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A related compound with a pyridine ring instead of a cyclopropane ring.
2-(2,4-Difluorophenyl)-2-fluorobenzamide: Another similar compound with an amide functional group.
Uniqueness
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C10H11F2N |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-10(5-9(10)13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3 |
InChIキー |
DUIBNGGNQUACCM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1N)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)


![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
